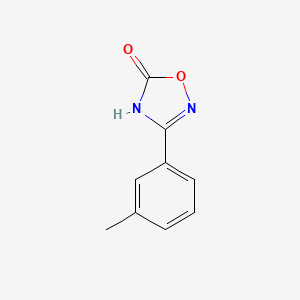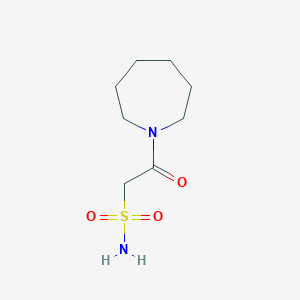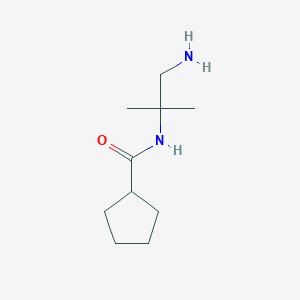amine](/img/structure/B13189698.png)
[(4,5-Dimethylthiophen-3-yl)methyl](propan-2-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-Dimethylthiophen-3-yl)methylamine is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dimethylthiophen-3-yl)methylamine typically involves the alkylation of 4,5-dimethylthiophene with an appropriate alkylating agent, followed by amination. One common method involves the reaction of 4,5-dimethylthiophene with propan-2-ylamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
(4,5-Dimethylthiophen-3-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, cyanides, and amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
(4,5-Dimethylthiophen-3-yl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of (4,5-Dimethylthiophen-3-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,5-Dimethylthiophen-3-yl)methylamine: Similar structure but with a methyl group instead of a propan-2-yl group.
Thiophene: The parent compound without any substituents.
4,5-Dimethylthiophene: A simpler derivative with only methyl groups attached.
Uniqueness
(4,5-Dimethylthiophen-3-yl)methylamine is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H17NS |
|---|---|
Poids moléculaire |
183.32 g/mol |
Nom IUPAC |
N-[(4,5-dimethylthiophen-3-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C10H17NS/c1-7(2)11-5-10-6-12-9(4)8(10)3/h6-7,11H,5H2,1-4H3 |
Clé InChI |
TZGRBVAFZJKNIM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1CNC(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5S)-5-{[(propan-2-yl)amino]methyl}pyrrolidin-2-one](/img/structure/B13189619.png)


![2,3A,6a-trimethyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13189636.png)

![Ethyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13189662.png)
![1-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B13189666.png)

![3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13189677.png)
![4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B13189689.png)


![1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13189697.png)
